3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride
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Overview
Description
3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-Cyano-1-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
Starting Material: 3-Cyano-1-methyl-1H-pyrazole
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Reduction of the cyano group can lead to the formation of 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.
Hydrolysis: Water, acid or base catalyst, room temperature to reflux.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.
Major Products
Substitution: Amides, esters, thioesters.
Hydrolysis: 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride.
Scientific Research Applications
3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Agricultural Chemistry: The compound can be utilized in the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano and carbonyl chloride groups are key functional groups that interact with the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride
- 3-Cyano-1-phenyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
81303-58-4 |
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Molecular Formula |
C6H4ClN3O |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
3-cyano-1-methylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClN3O/c1-10-3-4(6(7)11)5(2-8)9-10/h3H,1H3 |
InChI Key |
NYALYIRLGCCHSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C#N)C(=O)Cl |
Origin of Product |
United States |
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